4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid
Description
4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a methylene-linked 4-methoxyphenylsulfonamide group. This structure confers unique physicochemical properties, such as acidity from the carboxylic acid group (pKa ~4–5) and hydrophilicity from the methoxy substituent. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme inhibitory effects, making this compound a candidate for drug development .
Properties
IUPAC Name |
4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-13-6-8-14(9-7-13)22(19,20)16-10-11-2-4-12(5-3-11)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRVEIEYIYHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199393 | |
| Record name | 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451484-12-1 | |
| Record name | 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451484-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid generally follows a two-step process:
Step 1: Formation of 4-Methoxybenzenesulfonyl Chloride
The starting material, 4-methoxybenzenesulfonic acid, is converted into its sulfonyl chloride derivative by reaction with thionyl chloride (SOCl₂). This reaction typically occurs under reflux conditions, where thionyl chloride acts as a chlorinating agent, replacing the sulfonic acid hydroxyl group with a chlorine atom to form the sulfonyl chloride intermediate.
Step 2: Amination Reaction
The sulfonyl chloride intermediate is then reacted with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, facilitating the nucleophilic substitution of the sulfonyl chloride by the amino group of 4-aminomethylbenzoic acid, yielding the target sulfonamide compound.
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The amination is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at controlled temperatures to optimize yield and purity. The reaction temperature is maintained to prevent side reactions and decomposition.
Industrial Production Methods
Industrial scale synthesis employs similar synthetic routes but incorporates process intensification techniques such as:
Continuous Flow Reactors: These allow precise control over reaction parameters (temperature, mixing, residence time), improving reaction efficiency and product consistency.
Automated Systems: Automation enhances reproducibility and scalability, reducing human error and increasing throughput.
Optimization of Reaction Parameters: Industrial processes optimize solvent choice, reagent stoichiometry, and temperature profiles to maximize yield and minimize impurities.
Formation of Sulfonyl Chloride Intermediate
The conversion of 4-methoxybenzenesulfonic acid to 4-methoxybenzenesulfonyl chloride is a well-established reaction using thionyl chloride. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, requiring appropriate ventilation and safety measures.
The reaction is typically performed under reflux for several hours until completion, monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (IR), where the disappearance of sulfonic acid O-H stretch and appearance of sulfonyl chloride characteristic peaks confirm the reaction progress.
Amination with 4-Aminomethylbenzoic Acid
The nucleophilic substitution reaction between the sulfonyl chloride and 4-aminomethylbenzoic acid is base-mediated. Triethylamine is commonly used to scavenge the HCl formed, preventing acid-catalyzed side reactions.
Solvent choice affects reaction rate and product purity. Dichloromethane and THF are preferred due to their ability to dissolve both reactants and maintain reaction homogeneity.
Reaction temperature is maintained typically between 0°C to room temperature to control the reaction rate and avoid decomposition.
Purification and Characterization
After reaction completion, the mixture is quenched with water, and the product is extracted into an organic phase.
Purification is achieved by recrystallization or chromatographic techniques to obtain high purity this compound.
Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonyl Chloride Formation | 4-Methoxybenzenesulfonic acid + SOCl₂ | None (neat or inert) | Reflux (~70-80°C) | 85-90 | Monitor by IR/TLC; gases evolved |
| Amination Reaction | Sulfonyl chloride + 4-aminomethylbenzoic acid + triethylamine | Dichloromethane or THF | 0°C to RT | 75-85 | Base neutralizes HCl; controlled temp |
| Purification | Recrystallization or chromatography | Appropriate solvent | Ambient | - | Ensures high purity |
The purity of starting materials significantly affects the overall yield and quality of the final product.
Reaction scale-up requires careful control of exothermic steps, especially during sulfonyl chloride formation.
Industrial methods may incorporate continuous flow chemistry to improve safety and efficiency.
Alternative bases such as pyridine may be used but triethylamine is preferred for ease of removal.
The preparation of this compound is efficiently achieved through the formation of a sulfonyl chloride intermediate from 4-methoxybenzenesulfonic acid followed by nucleophilic substitution with 4-aminomethylbenzoic acid under basic conditions. The process is well-documented, scalable, and adaptable to industrial production with the use of continuous flow reactors and automated systems to enhance yield and purity. Careful control of reaction conditions and purification steps ensures the production of high-quality compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of 4-({[(4-Hydroxyphenyl)sulfonyl]amino}methyl)benzoic acid.
Reduction: Formation of 4-({[(4-Methoxyphenyl)sulfanyl]amino}methyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid serves as a valuable building block in organic synthesis. It can be utilized to create novel compounds with desired functionalities through functional group manipulation. For instance, derivatives of this compound have been synthesized to explore their biological activities.
Research indicates that this compound exhibits potential biological activities, particularly anti-inflammatory and antimicrobial properties. Studies have shown that derivatives can act as leukotriene B4 receptor antagonists, which are crucial in mediating inflammatory responses .
Medicinal Chemistry
In medicinal chemistry, the compound is being investigated for its therapeutic applications. Its structural features suggest potential use in treating inflammatory diseases such as arthritis and psoriasis by modulating immune responses through specific molecular interactions .
Case Study 1: Anti-Inflammatory Properties
A study evaluated the anti-inflammatory effects of derivatives of this compound on animal models exhibiting arthritis symptoms. The results indicated that these compounds could significantly reduce inflammation markers and improve joint function, suggesting their potential as therapeutic agents for chronic inflammatory conditions .
Case Study 2: Antimicrobial Evaluation
In another study, researchers synthesized several derivatives of this compound and assessed their antimicrobial activities against various bacterial strains. The findings revealed that certain derivatives exhibited stronger antimicrobial effects than standard reference compounds, highlighting their potential utility in developing new antibiotics .
Industrial Applications
In addition to its scientific applications, this compound is also explored for industrial uses:
- Specialty Chemicals : It can be used as an intermediate in the production of specialty chemicals, enhancing the efficiency of chemical processes due to its reactive functional groups.
- Pharmaceutical Development : The compound's unique properties make it a candidate for further development into pharmaceutical products aimed at treating various diseases .
Mechanism of Action
The mechanism of action of 4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid (Compound A)
- Structure : Direct sulfonamide linkage to benzoic acid with a para-methyl substituent.
- Key Differences : The methyl group is electron-donating, increasing the sulfonamide’s nucleophilicity compared to the methoxy group in the target compound.
- Synthesis: Prepared via reaction of p-aminobenzoic acid with tosyl chloride, yielding crystals with dimeric hydrogen-bonding motifs .
- Applications : Used in studies of sulfonamide bioactivity, though its reduced solubility (due to methyl hydrophobicity) limits bioavailability compared to methoxy analogs .
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic Acid (Compound B)
- Structure : Contains a fluorine (electron-withdrawing) and methyl (electron-donating) group on the phenyl ring.
- Key Differences : The fluorine enhances metabolic stability and electronegativity, while steric effects from 3-methyl may hinder binding in enzyme active sites.
- Properties : Predicted pKa 4.06, similar to the target compound, but lower solubility due to fluorine’s hydrophobicity .
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic Acid (Compound C)
- Structure : Bromine at the 5-position and methoxy at the 2-position.
Variations in Linker Groups
4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid (Compound D)
- Structure : Sulfonamide directly attached to benzoic acid without a methylene spacer.
- Synthesis: Synthesized via sulfonation of 4-aminobenzoic acid derivatives, a common route for sulfonamides .
4-[[(4′-Chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoic Acid Methyl Ester (Compound E)
- Structure : Biphenyl sulfonamide with a methyl ester instead of free carboxylic acid.
- Key Differences : The ester group masks acidity, altering pharmacokinetics (e.g., improved cell membrane permeability but requiring metabolic activation) .
Biological Activity
4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid, with the molecular formula and a molecular weight of 321.35 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, as well as its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The structure of this compound features a methoxy group and a sulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity. The presence of these functional groups allows the compound to interact with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 3.12 to 12.5 µg/mL, demonstrating its potential as an antibacterial agent compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13. This action suggests its potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Interaction with Biological Molecules : The sulfonylamino group can form hydrogen bonds with specific biological targets, influencing their activity.
- Metabolic Transformations : The methoxy group may undergo metabolic changes leading to the formation of active metabolites that exert further biological effects.
Study on Antimicrobial Activity
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed a notable reduction in bacterial viability at concentrations as low as 6.25 µg/mL, indicating strong bactericidal properties. Additionally, the compound demonstrated synergistic effects when combined with other antibiotics, enhancing their efficacy .
Evaluation of Anti-inflammatory Effects
A study focusing on the anti-inflammatory effects involved administering the compound to guinea pig models subjected to allergen-induced inflammation. The results indicated a significant reduction in airway hyperreactivity and eosinophilia, suggesting that the compound may be effective in managing allergic responses and asthma symptoms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | MIC (µg/mL) | Anti-inflammatory Activity |
|---|---|---|---|
| 4-Methoxybenzenesulfonamide | Structure | 5 | Moderate |
| 4-Aminobenzoic Acid | Structure | 10 | Low |
| This compound | Structure | 3.12 - 12.5 | High |
Q & A
Q. How does this compound compare to analogs (e.g., 4-methylphenyl derivatives) in drug discovery?
- Structure-Activity Relationship (SAR) :
- Bioavailability : The methoxy group improves metabolic stability compared to methyl analogs, as shown in pharmacokinetic studies of similar sulfonamides .
- Target Selectivity : Replace the methoxy group with halogens (e.g., Cl) to modulate binding affinity toward specific receptors (e.g., GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
